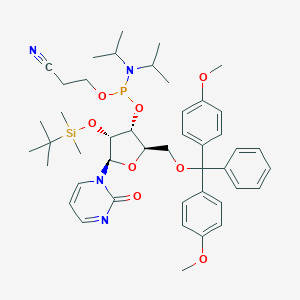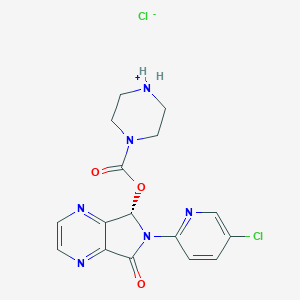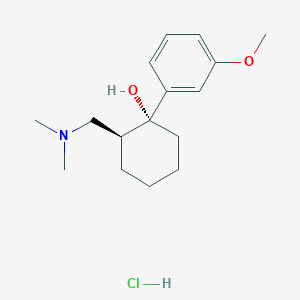
1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-
Description
1-Naphthylamine derivatives, particularly those that are N-methylated, are significant in a variety of chemical and biological contexts. Their synthesis, however, has been limited due to the lack of general and step-economic methods, which has impeded the development of new functions and properties for these compounds .
Synthesis Analysis
A novel synthesis method for 1-naphthylamines has been developed, utilizing Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides. This method is efficient, convenient, and general, producing a wide array of functionalized 1-naphthylamines with yields up to 95%. Notably, this synthesis occurs in water, a green solvent, and is free from the need for Pd and ligands . Another synthesis approach for 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, an important intermediate for monoamine oxidase inhibitors, involves a multi-step process including acylation, reduction, cyclization, condensation, and salification, with an overall yield of 43.6% .
Molecular Structure Analysis
The molecular structures of 1-naphthylamine derivatives can be complex and varied. For instance, N-cinnamoyl-1-naphthylamines can cyclize to form different structures such as 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones and 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. Additionally, N-benzyl analogues can undergo a cascade reaction to produce novel heptacyclic structures . The absolute configurations of certain enantiomers of N,N,1-trimethyl-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines have been tentatively assigned based on the circular dichroism spectrum of a derived bridged ketone .
Chemical Reactions Analysis
The 1-naphthylamine derivatives exhibit unique reactivity, such as the exclusive 6-endo-dig selectivity observed in the Cu(I)-catalyzed synthesis. The ability to incorporate a broad range of functional groups from readily available substrates is a significant feature of these reactions . The cyclization reactions mediated by triflic acid demonstrate the versatility of 1-naphthylamine derivatives in forming diverse and complex molecular architectures .
Physical and Chemical Properties Analysis
The functionalized 1-naphthylamines synthesized through the Cu(I)-catalyzed method possess good electronic donor-acceptor structures, which confer intriguing photophysical properties. These include tunable and polarity-sensitive fluorescence emission, as well as large Stokes shifts. Such properties have practical applications, as demonstrated by the use of a 1-naphthylamine derivative to image lipid droplets and monitor their growth in cellular environments . The synthesis methods and the resulting physical and chemical properties of these compounds highlight their potential for varied applications in chemistry, biology, and materials science.
Scientific Research Applications
Spasmolytic Agents N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, have been evaluated for their spasmolytic properties. Some of these compounds showed a nerve-selective effect on the colon, surpassing the reference drug mebeverine in activity. This highlights their potential as spasmolytic agents in medical treatments (Kanao et al., 1982).
Catalysts in Organic Synthesis The compound has been used in the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. This involves multiple steps, including reaction with ethyl benzoylacetate, bromination, and hydrogenation, demonstrating its utility in complex organic synthesis processes (Facchetti et al., 2016).
Intermediate for Monoamine Oxidase Inhibitors A method was designed for synthesizing 1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, an important intermediate for monoamine oxidase (MAO) inhibitors. This method's establishment is vital for industrial production, demonstrating the compound's significance in the development of MAO inhibitors (Yu, 2013).
Phytotoxic Properties N-phenyl-2-naphthylamine, a related compound, has been investigated for its phytotoxic properties in plants. It was found to specifically inhibit photosynthesis in algae, indicating its potential as a model compound for studying phytotoxic effects in aquatic environments (Altenburger et al., 2006).
Synthesis of Amino Substituted Derivatives The synthesis of amino substituted derivatives like 1, 2, 3, 4-tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine and others was achieved, showing the compound's versatility in the creation of various chemical structures (Nomura et al., 1974).
Hydrodenitrogenation Studies The hydrodenitrogenation of 1-naphthylamine was studied over a sulfided NiMo/Al2O3 catalyst, revealing its ability to react to form various compounds such as tetralin and naphthalene, which aids in understanding the reaction mechanisms in hydrodenitrogenation processes (Zhao et al., 2003).
Pharmacological Properties The pharmacological properties of naphthylpiperazines and tetralylpiperazines, synthesized from 1- and 2-naphthylamine hydrochlorides, have been studied, indicating the compound's role in the development of neurotropic and cardiovascular agents (Červená et al., 1975).
Synthesis of Antidepressants The compound was involved in the improved industrial synthesis of the antidepressant sertraline hydrochloride, showcasing its role in the development of effective pharmaceuticals (Vukics et al., 2002).
properties
IUPAC Name |
(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSOELQVDLSJFM-RVXRQPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200388 | |
| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |
CAS RN |
52371-38-7 | |
| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

